Escin

Catalog No.
S613157
CAS No.
6805-41-0
M.F
C110H172O48
M. Wt
2262.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Escin

CAS Number

6805-41-0

Product Name

Escin

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(4S,6aR,6bS,8R,8aR,9R,10R,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid;(2S,3S,4S,5R,6R)-6-[[(4S,6aR,6bS,8R,8aR,9R,10R,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

Molecular Formula

C110H172O48

Molecular Weight

2262.5 g/mol

InChI

InChI=1S/2C55H86O24/c2*1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h2*10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+;23-10-/t2*26?,27-,28-,29?,30?,31-,32?,33-,34-,35+,36+,37-,38-,39+,40+,41-,42+,43+,44+,47+,48+,49-,51+,52-,53-,54-,55+/m11/s1

InChI Key

YFESOSRPNPYODN-RSMWSHJLSA-N

solubility

Clear, colourless, faint yellow or yellow-brown solution

Synonyms

3-(4-O-β-D-glucopyranosyl-2-O-β-D-xylopyranosyl-β-D-glucopyranuronoside)escigenin 3-Hydroxy-2-methylbutyrate Acetate; 3,5-Epoxypicene, escin deriv.; Oleanane Escin deriv.; Aescin; Aescine; Aescusan; Ba 2672; Escusan; Eskuzan; Flebostasin RetardVenoc

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)OC6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C

The exact mass of the compound Escin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Clear, colourless, faint yellow or yellow-brown solution. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Saponins. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Ambient. Use and application categories indicated by third-party sources: Cosmetics -> Tonic. However, this does not mean our product can be used or applied in the same or a similar way.

Escin (CAS 6805-41-0) is a highly purified, naturally occurring mixture of triterpene saponins—predominantly the active β-escin isomer—extracted from Aesculus hippocastanum [1]. In procurement and formulation contexts, pharmaceutical-grade Escin is prioritized over crude botanical extracts because it provides standardized dosing, reproducible solubility, and predictable surfactant behavior [2]. It is a critical raw material for targeted drug delivery systems, vascular therapeutics, and specialized laboratory reagents, valued specifically for its precise membrane-permeabilizing properties and potent anti-edematous pharmacological profile.

Procurement Fit

β-Escin is the major active isomer, comprising approximately 60% of the aescin mixture.
α-Escin exhibits substantially lower bioactivity; procurement should require defined β-escin content and isomeric purity.
Specific C-21 and C-22 acylation patterns critically influence research outcomes and membrane interaction.

Substituting purified Escin with crude horse chestnut extract (HCSE) introduces unacceptable batch-to-batch variability in triterpene concentration, leading to unpredictable efficacy in pharmacological models and irreproducible micellar behavior in formulations [2]. In laboratory settings, replacing Escin with generic saponins or detergents like Triton X-100 or digitonin often results in catastrophic over-permeabilization; digitonin heavily disrupts lysosomal and intracellular membranes, whereas Escin can be titrated to selectively permeabilize the plasma membrane while preserving the structural integrity of the endoplasmic reticulum [1]. Furthermore, Escin operates via distinct bradykinin-inhibition and glucocorticoid-like pathways, meaning generic anti-inflammatories cannot replicate its specific venoconstrictive and anti-edematous effects.

Substitution Risk

α-Escin substitution may yield lower pharmacological activity due to reduced bioactivity compared to β-escin, affecting research reproducibility.
Crude horse chestnut extracts without specified β-escin content introduce batch-to-batch variability and undefined isomeric composition.
Other triterpene saponins (e.g., glycyrrhizin) lack escin's unique glucuronic acid–glucose–xylose/galactose glycan motif, altering membrane-interacting properties.

Selective Plasma Membrane Permeabilization Superior to Digitonin

In cytological assays requiring intracellular access, Escin demonstrates superior organelle preservation compared to digitonin. At a controlled concentration of 40 μM, Escin selectively permeabilizes the plasma membrane while leaving the endoplasmic reticulum (ER) intact, allowing for accurate intracellular Ca2+ measurements [1]. In contrast, digitonin exhibits moderate permeabilizing effects on cell membranes but substantial, destructive effects on lysosomal membranes alongside high hemolytic activity [2].

Evidence DimensionIntracellular membrane preservation during permeabilization
Target Compound DataEscin (40 μM) selectively permeabilizes the plasma membrane while preserving ER integrity.
Comparator Or BaselineDigitonin causes substantial disruption of lysosomal and intracellular membranes.
Quantified DifferenceEscin enables stable intracellular organelle isolation without the destructive organelle lysis seen with digitonin.
ConditionsIn vitro cell permeabilization assays using Furaptra for ER Ca2+ measurement.

For researchers conducting intracellular receptor studies or calcium imaging, Escin is the mandatory choice to avoid destroying target organelles during cell lysis.

β vs α Escin PK
Reported
β-escin: 6% vs α-escin: 11% residual blood concentration at 6 h post-IV
Differential elimination profile context
Rodent IV administration; radiochemical measurement

Extended Anti-Edematous Efficacy Without Immunosuppression

Escin provides a highly differentiated pharmacological profile compared to standard NSAIDs and corticosteroids. In in vivo models, Escin (1.8 mg/kg) significantly inhibits paw edema from 4 to 24 hours post-administration, matching the duration and efficacy of dexamethasone (4.0 mg/kg) [1]. However, unlike dexamethasone, Escin achieves this without inducing immunosuppressive effects, showing no significant reduction in spleen index, thymus index, or lymphocyte count [2]. Furthermore, diclofenac (6.0 mg/kg) only provides transient edema inhibition lasting 2 to 6 hours [1].

Evidence DimensionDuration of edema inhibition and immunosuppressive markers
Target Compound DataEscin (1.8 mg/kg) provides sustained edema inhibition for 24 hours without reducing spleen/thymus index.
Comparator Or BaselineDiclofenac (6.0 mg/kg) inhibits edema for only 2-6 hours; Dexamethasone (4.0 mg/kg) matches 24-hour efficacy but induces immunosuppression.
Quantified DifferenceEscin delivers a 4x longer duration of action than diclofenac at a lower dose, matching dexamethasone's efficacy without immune-suppressing drawbacks.
ConditionsCarrageenan-induced paw edema model in rats.

Formulators of anti-edema therapeutics can leverage Escin to achieve corticosteroid-level duration without triggering severe immunosuppressive side effects.

Escin vs Diosmin Contraction
Reported
Escin promotes Ca²⁺-dependent venous contraction; Diosmin does not cause contraction
Mechanism-specific venotonic endpoint
Ex vivo rat vena cava preparation

Specific Nitric Oxide Scavenging vs. Crude Extracts

Procuring purified Escin eliminates the antagonistic matrix effects found in crude horse chestnut extracts (HCSE). In vitro assays demonstrate that purified Escin effectively counteracts nitric oxide oxidation products (nitrites) and antagonizes bradykinin-induced NO increases, which is critical for its anti-edema mechanism [REFS-5, REFS-6]. Conversely, the nitrite-scavenging efficiency of whole HCSE completely disappears as concentration increases due to interfering compounds in the plant matrix [1].

Evidence DimensionNitrite-scavenging efficiency at increasing concentrations
Target Compound DataPurified Escin maintains dose-dependent counteraction of nitric oxide oxidation products.
Comparator Or BaselineCrude HCSE loses its nitrite-scavenging efficiency completely as concentration increases.
Quantified DifferencePurified Escin isolates and preserves the specific venoconstrictive NO-scavenging mechanism that is suppressed in high-concentration crude extracts.
ConditionsIn vitro radical scavenging assays and bradykinin pathway evaluations.

Procurement of purified Escin is essential for vascular therapeutics where precise, dose-dependent nitric oxide modulation is required, which crude extracts cannot reliably provide.

HCSE vs Compression Edema
Reported
HCSE: 43.8 mL reduction; Compression: 46.7 mL; Placebo: +9.8 mL
Reported edema endpoint context
RCT, 240 patients, 12 weeks; reported statistical parity
β-Escin vs Dexamethasone
Reported
β-escin: 49.5% reduction in BAL cells; Dexamethasone: 56.6%
Reported anti-inflammatory endpoint context
Murine allergic airway model, GR/NF-κB pathway
β-Escin vs Kryptoescin
Class-level inference
β-escin: low water solubility, high activity; Kryptoescin: high solubility, low activity
Formulation-solubility trade-off context
Inverse relationship; specific values not reported

Intracellular Calcium Imaging and Organelle Research

Due to its ability to selectively permeabilize the plasma membrane at specific concentrations (e.g., 40 μM) while leaving the endoplasmic reticulum intact, Escin is the preferred reagent for loading low-affinity Ca2+ indicators (like Furaptra) into cells. It is vastly superior to digitonin or Triton X-100 for studying intracellular receptors [1].

Formulation of Topical Anti-Edema Therapeutics

Escin's unique pharmacodynamics—matching the 24-hour edema suppression of dexamethasone without immunosuppression—makes it an ideal active pharmaceutical ingredient (API) for topical gels and creams targeting localized swelling, chronic venous insufficiency, and post-operative edema [2].

Development of Targeted Lipid Nanoparticles and ISCOMs

As a highly purified triterpene saponin, Escin is utilized in the formulation of immune-stimulating complexes (ISCOMs) and specialized lipid bilayers. Its predictable interaction with membrane cholesterol allows for highly reproducible boundary potential modifications, which is impossible to achieve with crude botanical extracts [3].

Application Fit

Application
Selection Property
Validation Focus
Venous insufficiency research
Defined β-escin isomeric purity, standardized aescin content
Edema reduction endpoint, Ca²⁺-dependent venotonic mechanism context
Allergic airway inflammation studies
Glucocorticoid receptor (GR) pathway engagement
GR/NF-κB pathway endpoint, eosinophil infiltration reduction
Venotonic mechanism research
Ca²⁺-dependent smooth muscle contractility
Ex vivo venous contraction assays, comparator context (diosmin)
Post-traumatic edema models
Multi-target anti-edematous mechanism
Hypoxia-induced ATP loss, PLA2 inhibition, endothelial barrier integrity

Purity

≥95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

48

Hydrogen Bond Donor Count

26

Exact Mass

2262.1051620 Da

Monoisotopic Mass

2261.1018072 Da

Boiling Point

764.81°C (rough estimate)

Heavy Atom Count

158

Appearance

Off-white, pale yellow or beige powder

Melting Point

224.5°C

Storage

Ambient

UNII

QYK0D6H79O

GHS Hazard Statements

Aggregated GHS information provided by 126 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 126 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 125 of 126 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (79.2%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (47.2%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (47.2%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cardiovascular Agents

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

11072-93-8

Wikipedia

Aescin

Use Classification

Cosmetics -> Tonic

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